2-cycloheptylethane-1-sulfonyl chloride
Description
2-Cycloheptylethane-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a cycloheptyl group attached to the ethane backbone. Sulfonyl chlorides are highly reactive electrophiles widely used in organic synthesis, particularly in sulfonamide formation, polymer chemistry, and pharmaceutical intermediates. The cycloheptyl substituent introduces steric bulk and lipophilicity, which may influence reactivity, solubility, and biological interactions.
Properties
CAS No. |
1506375-66-1 |
|---|---|
Molecular Formula |
C9H17ClO2S |
Molecular Weight |
224.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cycloheptylethane-1-sulfonyl chloride can be synthesized through the oxidation of thiol derivatives. One common method involves the use of hydrogen peroxide (H2O2) and thionyl chloride (SOCl2) as reagents. The reaction proceeds through oxidative chlorination, converting the thiol group to a sulfonyl chloride group . Another method involves the use of N-chlorosuccinimide (NCS) and dilute hydrochloric acid (HCl) to achieve the same transformation .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale oxidation processes using efficient and cost-effective reagents. The use of hydrogen peroxide and thionyl chloride is favored due to the high yields and mild reaction conditions . The process is optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Cycloheptylethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfones, respectively.
Oxidation and Reduction: The compound can be further oxidized to form sulfonic acids or reduced to form thiols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and other hydrides are used for reduction reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfones: Formed by the reaction with thiols.
Scientific Research Applications
2-Cycloheptylethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing sulfonyl chloride groups into organic molecules, facilitating the synthesis of various sulfonyl derivatives.
Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is employed in the development of advanced materials, including polymers and resins, due to its ability to introduce functional sulfonyl groups.
Catalysis: The compound is used in catalytic processes, including metal-catalyzed cross-coupling reactions.
Mechanism of Action
The mechanism of action of 2-cycloheptylethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various substitution and coupling reactions, forming stable sulfonyl derivatives . The molecular targets and pathways involved depend on the specific reaction and the nucleophiles used.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Estimated based on structural analogs.
Reactivity and Electronic Effects
- 2-Trifluoromethanesulfonylethane-1-sulfonyl Chloride : The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, polarizing the sulfonyl chloride moiety and enhancing its electrophilicity. This makes it highly reactive in nucleophilic substitution reactions, such as sulfonamide formation .
- 2-Phenylethane-1-sulfonyl Chloride : The phenyl group exerts a moderate electron-withdrawing effect via resonance, balancing reactivity and stability. It is less reactive than the trifluoromethyl analog but offers versatility in aromatic coupling reactions .
- However, steric hindrance from the bulky cycloheptyl group may slow reaction kinetics in sterically demanding environments.
Research Findings and Limitations
- Synthetic Challenges : The cycloheptyl group’s steric bulk complicates purification and characterization, as seen in analogous alkyl sulfonyl chlorides.
- Solubility: Cycloheptyl derivatives are less soluble in polar solvents (e.g., water) compared to phenyl or trifluoromethyl analogs, favoring non-polar media like methylene chloride .
- Biological Relevance : The lipophilicity of cycloheptyl derivatives may enhance blood-brain barrier penetration, a hypothesis supported by studies on alkylated drug analogs.
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